molecular formula C21H24N2O3 B1252723 17,18-Dehydrovincamine CAS No. 32790-09-3

17,18-Dehydrovincamine

Cat. No. B1252723
CAS RN: 32790-09-3
M. Wt: 352.4 g/mol
InChI Key: BQGJXFQCMYJENQ-GIVPXCGWSA-N
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Description

Synthesis Analysis

The synthesis of vincamine-related alkaloids, including 17,18-Dehydrovincamine, involves highly convergent stereocontrolled total syntheses. Key steps include stereospecific enolate-driven palladium-catalyzed cross-coupling reactions, Tollens reactions, acid-assisted intramolecular cyclization to form quaternary centers, and stereospecific reductions. This approach illustrates a versatile strategy for synthesizing vincamajine-related alkaloids, providing regiospecific routes to various substituted alkaloids (Yu, Wearing, & Cook, 2005). Another synthesis route starts from tabersonine, undergoing oxidative ring-transformation with permaleic acid in methanol to yield 17,18-Dehydrovincamine, demonstrating the compound's synthesis from natural sources (Nemes, Szantay, Czibula, & Greiner, 2007).

Molecular Structure Analysis

The molecular structure of 17,18-Dehydrovincamine is closely related to its synthesis pathways and the specific reactions involved. The structural determination of vincamine-related alkaloids, including stereochemistry and molecular conformation, is essential for understanding their chemical reactivity and potential biological activities. However, detailed molecular structure analysis specific to 17,18-Dehydrovincamine is not directly mentioned in the available literature but can be inferred from synthesis methods and related structural studies of vincamine alkaloids.

Chemical Reactions and Properties

17,18-Dehydrovincamine undergoes various chemical reactions, including hydroboration-oxidation, to produce related alkaloids such as 17,18-dehydrovincamone. These reactions showcase the compound's versatility and potential as a precursor for synthesizing a wide range of biologically active molecules. The chemical properties of 17,18-Dehydrovincamine, including its reactivity with permaleic acid and methanol, highlight its utility in organic synthesis and the potential for further chemical transformations (Nemes et al., 2007).

Physical Properties Analysis

The physical properties of 17,18-Dehydrovincamine, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulations. While specific details on the physical properties of 17,18-Dehydrovincamine are not readily available in the summarized literature, these properties can generally be determined through empirical studies and are important for handling and application in chemical and pharmaceutical contexts.

Chemical Properties Analysis

The chemical properties of 17,18-Dehydrovincamine, including its stability, reactivity, and interactions with various reagents, are essential for its use in synthetic chemistry and potential pharmacological applications. The compound's ability to undergo specific reactions, such as those mentioned in the synthesis analysis, indicates its reactivity and functional utility in organic chemistry.

References

Scientific Research Applications

1. Synthesis and Chemical Transformations

  • Chemical Synthesis and Transformations : The study of 17,18-dehydrovincamine includes its synthesis and subsequent transformations. For example, research has shown how 17,18-dehydrovincamine can be synthesized from tabersonine and further transformed into 17,18-dehydrovincamone through hydroboration-oxidation. This work not only provides insights into the synthesis of these compounds but also into the mechanisms of aspidospermane-eburnane transformation (Nemes, Szantay, Czibula, & Greiner, 2007).

2. Anti-Inflammatory Properties

  • Role in Anti-Inflammatory Mediators : Another significant application is in the realm of anti-inflammatory mediators. Research on 17,18-diHEPE, an omega-3 fatty acid-derived mediator closely related to 17,18-dehydrovincamine, showed potent anti-inflammatory effects, particularly in inhibiting neutrophil chemotaxis. This discovery is crucial for understanding the role of these compounds in controlling inflammation and related diseases (Isobe et al., 2012).

3. Stereochemical Studies

  • Stereoisomer Fragmentation Studies : The compound's stereoisomers have been studied for their fragmentation processes. Techniques like photoionisation by synchrotron radiation and photoelectron–photoion coincidence have been used to understand the stereospecific fragmentations in dehydrovincamine. This research is significant for understanding the thermodynamics and fragmentation processes in these alkaloids (Thissen et al., 2002).

4. Exploration in Various Chemical Reactions

  • Participation in Chemical Reactions : 17,18-dehydrovincamine has been used in various chemical reactions, such as hydroalkoxylation, to synthesize new compounds like eburnamine-type alkaloids. These studies contribute to the understanding of reaction conditions and catalysis in organic chemistry (Liu et al., 2014).

properties

IUPAC Name

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGJXFQCMYJENQ-GIVPXCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@@](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186455
Record name 17,18-Dehydrovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,18-Dehydrovincamine

CAS RN

32790-09-3
Record name 17,18-Dehydrovincamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032790093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,18-Dehydrovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 17,18-Dehydrovincamine be synthesized from naturally occurring alkaloids?

A1: 17,18-Dehydrovincamine can be synthesized from tabersonine, a naturally occurring alkaloid, through a one-pot oxidative ring-transformation using permaleic acid in methanol. [] This method provides a direct route to obtain 17,18-Dehydrovincamine. Additionally, 12-methoxy-17,18-dehydrovincamine, a derivative of 17,18-Dehydrovincamine, has been isolated from the twigs and leaves of Tabernaemontana psorocarpa. []

Q2: What is the significance of synthesizing compounds like 1,14-secovincamines from intermediates in the 17,18-Dehydrovincamine synthesis pathway?

A2: The synthesis of 1,14-secovincamines from 14β- and 15β-hydroxyvincadifformines, which are intermediates in the 17,18-Dehydrovincamine synthesis pathway, provides new evidence supporting the mechanism of the aspidospermane-eburane rearrangement. [] This rearrangement is crucial for understanding the transformation of different alkaloid structures.

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